6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one

CYP2A6 inhibition coumarin metabolism drug-drug interaction

6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one (CAS 5789-56-0) is a fully synthetic 3,4-diarylcoumarin derivative belonging to the neoflavonoid subclass. The compound features a chromen-2-one core substituted at position 6 with bromine, at position 3 with a 2-chlorophenyl ring, and at position 4 with a phenyl ring.

Molecular Formula C21H12BrClO2
Molecular Weight 411.7 g/mol
CAS No. 5789-56-0
Cat. No. B12860252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one
CAS5789-56-0
Molecular FormulaC21H12BrClO2
Molecular Weight411.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC=CC=C4Cl
InChIInChI=1S/C21H12BrClO2/c22-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)20(21(24)25-18)15-8-4-5-9-17(15)23/h1-12H
InChIKeyRGQSGEZANTVSFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one (CAS 5789-56-0): Core Identity and Physicochemical Profile for Informed Procurement


6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one (CAS 5789-56-0) is a fully synthetic 3,4-diarylcoumarin derivative belonging to the neoflavonoid subclass. The compound features a chromen-2-one core substituted at position 6 with bromine, at position 3 with a 2-chlorophenyl ring, and at position 4 with a phenyl ring [1]. Its molecular formula is C21H12BrClO2, with a molecular weight of approximately 411.7 g/mol and a computed XLogP3-AA value of 6, indicating pronounced lipophilicity [1]. Unlike common natural coumarins that are primarily hydroxylated or methoxylated, this compound’s dual-halogenated, fully aromatic substitution pattern creates a distinct physicochemical and electronic profile that fundamentally alters its reactivity, binding interactions, and metabolic susceptibility compared to mono-substituted or hydroxylated analogs.

Why Generic 3-Aryl-4-phenylcoumarin Analogs Cannot Replace 6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one in Target-Oriented Research


Within the 3,4-diarylcoumarin scaffold, even minor substituent changes produce substantial shifts in biological target engagement. Literature on structurally related 3-phenylcoumarins demonstrates that the presence and position of halogen atoms critically modulate HIV-1 transcriptional inhibition, NF-κB antagonism, and cytochrome P450 isoform selectivity [1][2]. In particular, compound 8 in a 2012 study—3-(2-chlorophenyl)coumarin lacking the 6-bromo and 4-phenyl groups—exhibited anti-HIV activity through a mechanism entirely distinct from its 4-hydroxycoumarin analogs, underscoring that the 2-chlorophenyl moiety alone is insufficient to define pharmacological behavior [1]. Furthermore, multi-substituted coumarin SAR studies reveal that 6-bromo substitution in combination with specific aryl patterns is a key determinant of antioxidant potency in DCF-DA assays (e.g., compound 3i achieving 80.9% activity) [2]. Consequently, replacing 6-bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one with any generic 3-arylcoumarin—whether lacking the 6-bromo, the 2-chlorophenyl, or the 4-phenyl group—risks losing the precise electronic topography required for target-specific binding, making head-to-head quantitative verification mandatory for any analog considered as an alternative.

Quantitative Head-to-Head Evidence for 6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one Against Structural Analogs


CYP2A6 Inhibitory Potency: 6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one vs. Unsubstituted 3-(2-Chlorophenyl)coumarin

In a ChEMBL-curated dataset, 6-bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one (ChEMBL ID CHEMBL4746351) exhibited an IC50 of 330 nM for inhibition of human CYP2A6 in human liver microsomes using coumarin as substrate, with a 5-minute preincubation followed by NADPH-regenerating system addition [1]. In contrast, the des-bromo, des-phenyl analog 3-(2-chlorophenyl)coumarin (ChEMBL ID CHEMBL4162449) showed approximately 3-fold weaker CYP2A6 inhibition with an IC50 of 1,000 nM under equivalent assay conditions [2]. The 6-bromo and 4-phenyl substituents thus confer a measurable gain in CYP2A6 binding affinity.

CYP2A6 inhibition coumarin metabolism drug-drug interaction

CYP Isoform Selectivity Fingerprint: 6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one vs. Methoxsalen (Reference CYP2A6 Inhibitor)

Data extracted from BindingDB/ChEMBL indicate that 6-bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one inhibits CYP2A6 with an IC50 of 330 nM, CYP1A2 with an IC50 of 4,800 nM, CYP2B6 with an IC50 of 3,500 nM, and CYP2C8 with an IC50 >25,000 nM [1]. This yields a CYP1A2/CYP2A6 selectivity ratio of approximately 14.5-fold and a CYP2C8/CYP2A6 ratio of >75-fold. By comparison, the classical coumarin-based CYP2A6 inhibitor methoxsalen (8-methoxypsoralen) is reported to also potently inhibit CYP3A4 (IC50 typically <1 µM), raising concerns about unintended drug-drug interactions [2]. The target compound's apparent avoidance of strong CYP2C8 and CYP3A4 inhibition (the latter inferred from structural class trends) suggests a differentiated selectivity profile, though direct head-to-head CYP3A4 data for this specific compound are not yet available in public databases.

CYP isoform selectivity P450 profiling metabolic stability

Physicochemical Differentiation: Lipophilicity and Molecular Recognition Potential vs. Hydroxylated 3-Arylcoumarins

The computed partition coefficient (XLogP3-AA) of 6-bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one is 6.0, with zero hydrogen bond donors and only two hydrogen bond acceptors [1]. In contrast, representative hydroxylated 3-arylcoumarins such as 5,7-dihydroxy-4-phenyl-2H-chromen-2-one have XLogP values typically in the 2.5–3.5 range and possess 2–3 hydrogen bond donors. The ~3-log-unit difference translates to a theoretical ~1,000-fold higher partition into hydrophobic environments for the target compound, which predicts substantially altered membrane permeability, plasma protein binding, and blood-brain barrier penetration potential.

lipophilicity LogP molecular recognition blood-brain barrier

Synthetic Tractability and Derivatization Potential vs. 3-Unsubstituted 4-Phenylcoumarins

The 6-bromo substituent on the target compound provides a well-established handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification at position 6 without disturbing the 3-(2-chlorophenyl) and 4-phenyl pharmacophoric elements [1][2]. Published methodologies confirm that 6-bromocoumarins undergo efficient Suzuki-Miyaura coupling with arylboronic acids to yield 6-arylcoumarin libraries [2]. In contrast, 3-unsubstituted 4-phenylcoumarins lack the 3-aryl group and thus cannot probe the same 3,4-diaryl chemical space; 6-bromo-4-phenylcoumarin alone would be an insufficient surrogate because it lacks the 3-(2-chlorophenyl) moiety critical for target engagement.

Suzuki coupling cross-coupling derivatization chemical probe synthesis

Validated Application Scenarios for 6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one Based on Quantitative Evidence


CYP2A6-Selective Chemical Probe Development

The compound's 330 nM IC50 against CYP2A6, combined with >14-fold selectivity over CYP1A2 and >75-fold over CYP2C8, positions it as a starting scaffold for developing selective CYP2A6 inhibitors for smoking cessation or cancer chemoprevention research [1]. Its differentiation from methoxsalen—which carries CYP3A4 liability—makes it a higher-value procurement choice for labs seeking to avoid confounding off-target P450 effects. Researchers should independently verify CYP3A4 and CYP2C9 IC50 values before committing to large-scale in vivo studies.

3,4-Diarylcoumarin SAR Library Synthesis

The 6-bromo substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling systematic exploration of position-6 substituent effects while preserving the pharmacophoric 3-(2-chlorophenyl)-4-phenyl core [2][3]. This compound is uniquely suited as a central intermediate for constructing focused 3,4-diarylcoumarin libraries that cannot be accessed from 3-unsubstituted or 4-unsubstituted coumarin starting materials. Procurement of this specific intermediate eliminates the need for multi-step de novo construction of the 3,4-diaryl framework.

Lipophilic Fluorescent Probe Scaffold for Membrane-Partitioning Studies

With an XLogP3-AA of 6.0 and zero hydrogen bond donors, this compound is predicted to partition strongly into lipid membranes and hydrophobic protein pockets [1]. It can serve as a non-hydroxylated, dual-halogenated fluorescent scaffold (coumarin core) for investigating membrane fluidity, intracellular distribution, or hydrophobic binding site occupancy, applications where conventional hydroxylated coumarins (XLogP 2.5–3.5) would exhibit different localization behavior. Users should experimentally validate fluorescence quantum yield and photostability under their specific assay conditions.

HIV-1 Transcriptional Inhibition Mechanistic Probe

Based on the demonstrated anti-HIV-1 activity of structurally related 3-phenylcoumarins—where 3-(2-chlorophenyl)coumarin (compound 8) inhibited HIV replication with an IC50 <25 µM through a mechanism distinct from Tat/NF-κB antagonism [4]—the fully elaborated 6-bromo-3-(2-chlorophenyl)-4-phenyl analog provides a tool to investigate whether the additional 6-bromo and 4-phenyl substituents enhance potency or alter mechanistic pathway engagement. Procurement of this compound enables direct comparative testing against compound 8 to elucidate the SAR of the 3-(2-chlorophenyl) pharmacophore.

Quote Request

Request a Quote for 6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.